molecular formula C10H10BrFN2O2S B2886453 (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide CAS No. 1436306-82-9

(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide

Cat. No.: B2886453
CAS No.: 1436306-82-9
M. Wt: 321.16
InChI Key: PHNSYQWAMXLWFE-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide is a chemical compound characterized by the presence of bromine, fluorine, and a cyanamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring followed by the introduction of a cyanamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of halogenated phenyl compounds on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The cyanamide group may participate in nucleophilic or electrophilic reactions, influencing the compound’s biological activity.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces. Its effects can be mediated through the modulation of enzyme activity or receptor signaling, leading to changes in cellular functions.

Comparison with Similar Compounds

  • (3-Bromo-4-chlorophenyl)-(2-methylsulfonylethyl)cyanamide
  • (3-Bromo-4-iodophenyl)-(2-methylsulfonylethyl)cyanamide
  • (3-Bromo-4-methylphenyl)-(2-methylsulfonylethyl)cyanamide

Comparison: Compared to similar compounds, (3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2S/c1-17(15,16)5-4-14(7-13)8-2-3-10(12)9(11)6-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNSYQWAMXLWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN(C#N)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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